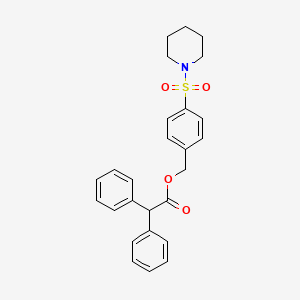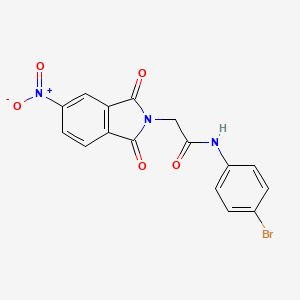
(4-Piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate
Vue d'ensemble
Description
(4-Piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-piperidinesulfonyl chloride with benzyl 2,2-diphenylacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(4-Piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide): Known for its inhibitory action on SIRT1/2/3 enzymes.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: Exhibits significant antibacterial and antifungal activities.
Uniqueness
(4-Piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity
Propriétés
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4S/c28-26(25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-20-21-14-16-24(17-15-21)32(29,30)27-18-8-3-9-19-27/h1-2,4-7,10-17,25H,3,8-9,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKUEPCZJMSPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-bromo-2-naphthyl)oxy]-N-cyclooctylacetamide](/img/structure/B3531455.png)
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3531460.png)
![N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3531465.png)


![N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3531483.png)
![ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3531497.png)
![2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}-N-2-quinolinylbenzamide](/img/structure/B3531503.png)
![Dimethyl 5-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B3531507.png)
![7-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3531508.png)
![methyl 2-[(4-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3531520.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B3531530.png)

![5-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B3531552.png)
